molecular formula C12H11NO3 B2586577 Ethyl 8-hydroxyquinoline-3-carboxylate CAS No. 122855-37-2; 71083-22-2

Ethyl 8-hydroxyquinoline-3-carboxylate

Cat. No.: B2586577
CAS No.: 122855-37-2; 71083-22-2
M. Wt: 217.224
InChI Key: JONFCTYYAHIBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-hydroxyquinoline-3-carboxylate (CAS 122855-37-2) is a high-purity quinoline derivative of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol, serves as a versatile synthetic intermediate . Its core structure is a privileged scaffold in drug discovery, and closely related derivatives have demonstrated promising anti-hepatitis B virus (anti-HBV) activity in scientific studies. Some analogous compounds, such as ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives, have shown potent ability to inhibit the replication of HBV DNA, outperforming the positive control lamivudine in in vitro assays . Furthermore, the this compound structure is a valuable precursor for constructing more complex chemical systems, including bisquinoline derivatives via reactions like the Williamson ether synthesis . These bisquinolines are of interest for their diverse biological properties. This product is characterized by a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . Please refer to the provided Safety Data Sheet (SDS) for detailed handling instructions. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Properties

IUPAC Name

ethyl 8-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFCTYYAHIBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Substitutions

The following table summarizes key analogs of ethyl 8-hydroxyquinoline-3-carboxylate, highlighting substituent differences and their implications:

Compound CAS Number Substituents Purity Key Properties/Applications
This compound 122855-37-2 -OH (C8), -COOEt (C3) 95–98% Potential chelation, pharmaceutical uses
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 71083-06-2 -F (C8), -OH (C4), -COOEt (C3) N/A Enhanced lipophilicity; possible bioactivity
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 -Br (C8), -OH (C4), -COOEt (C3) N/A Industrial-scale production; used in downstream products
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 131548-98-6 -Cl (C4), -NO₂ (C8), -COOEt (C3) N/A Reactive nitro group; requires safety protocols
Ethyl 6-hydroxyquinoline-3-carboxylate 6972-86-7 -OH (C6), -COOEt (C3) 97% Altered chelation site; structural isomer
Ethyl 6-chloroquinoline-3-carboxylate 1017414-83-3 -Cl (C6), -COOEt (C3) N/A Agrochemical intermediate; halogenated derivative

Physical and Chemical Properties

  • Melting Point and Solubility: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has documented physical properties, including a melting point of 160–162°C and density of 1.65 g/cm³ . The main compound’s properties are inferred to align with quinoline esters, with moderate solubility in polar solvents.
  • Stability : The nitro-substituted analog (CAS 131548-98-6) is likely less stable under heat or light due to the nitro group, necessitating storage in dark, cool conditions .

Market and Commercial Availability

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Dominates industrial markets with production hubs in Asia (China), Europe, and North America. China’s manufacturers account for ~40% of global capacity .
  • This compound: Less widely produced but available from specialized suppliers (e.g., Combi-Blocks, Fluorochem) in research-grade quantities .

Q & A

Q. What are the optimal synthetic pathways for Ethyl 8-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield?

this compound is synthesized via functionalization of the quinoline scaffold. A common method involves condensation reactions under reflux with ethanol as the solvent . Microwave-assisted synthesis can enhance reaction rates and yields, reducing side products compared to traditional heating . Key variables include pH (affecting protonation of intermediates) and catalyst selection (e.g., acid/base catalysts for esterification or cyclization). Researchers should optimize temperature (typically 80–120°C) and monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions (e.g., hydroxyl at C8, ester at C3) and rule out regioisomers .
  • Mass Spectrometry (MS): For molecular ion peaks matching the molecular formula (C12H11NO3; [M+H]+ = 218.08) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays) .

Q. What are the primary biological activities reported for this compound?

Quinoline derivatives are known for antimicrobial and enzyme-inhibitory properties. This compound has shown potential in in vitro studies for:

  • Antimicrobial activity: Against Gram-positive bacteria (e.g., S. aureus) due to metal-chelating properties of the hydroxyl group .
  • Enzyme inhibition: Interactions with kinases or proteases, likely via hydrogen bonding with the hydroxyl and ester moieties .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) alter the bioactivity of this compound?

Comparative studies of analogs reveal:

  • Fluorination (e.g., Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate): Enhances metabolic stability and bioavailability but may reduce solubility .
  • Methoxy or amino substituents: Improve target binding affinity (e.g., for bacterial topoisomerases) but increase cytotoxicity in mammalian cells .
  • Bromination at C8 (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate): Increases steric hindrance, potentially reducing off-target interactions . Methodological Tip: Use molecular docking to predict substituent effects on binding pockets before synthesis .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies often arise from:

  • Assay conditions: Varying pH or metal ion concentrations alter chelation efficacy .
  • Cell line specificity: For example, cancer cell lines (e.g., HeLa) may respond differently to hydroxylated vs. halogenated analogs .
  • Purity thresholds: Impurities >5% (e.g., unreacted intermediates) can skew IC50 values . Solution: Standardize assays using a reference compound (e.g., ciprofloxacin for antimicrobial tests) and validate purity via orthogonal methods (NMR + HPLC) .

Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound?

Advanced approaches include:

  • ADMET Prediction: Use tools like SwissADME to estimate logP (calculated ~2.1), solubility (moderate due to ester group), and CYP450 inhibition .
  • Molecular Dynamics Simulations: To study interactions with serum proteins (e.g., albumin) and blood-brain barrier permeability .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, F) with antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.